molecular formula C9H10Cl2 B13199606 1-Chloro-3-(1-chloropropan-2-yl)benzene

1-Chloro-3-(1-chloropropan-2-yl)benzene

Cat. No.: B13199606
M. Wt: 189.08 g/mol
InChI Key: MMNGNZSJGPWTKB-UHFFFAOYSA-N
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Description

1-Chloro-3-(1-chloropropan-2-yl)benzene is an organic compound with the molecular formula C10H12Cl2 It is a derivative of benzene, where the benzene ring is substituted with a 1-chloropropan-2-yl group and a chlorine atom

Preparation Methods

The synthesis of 1-Chloro-3-(1-chloropropan-2-yl)benzene typically involves the chlorination of 3-(1-chloropropan-2-yl)benzene. The reaction conditions often include the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature and pressure to ensure the selective chlorination at the desired position on the benzene ring.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-Chloro-3-(1-chloropropan-2-yl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in electrophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other substituents. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.

    Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding hydrocarbons. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can yield nitro derivatives, while sulfonation can produce sulfonic acids.

Scientific Research Applications

1-Chloro-3-(1-chloropropan-2-yl)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies related to the interaction of chlorinated aromatic compounds with biological systems.

    Medicine: It may serve as a precursor for the development of new drugs with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(1-chloropropan-2-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The chlorine atoms on the benzene ring make it susceptible to attack by electrophiles, leading to the formation of various substituted derivatives. The pathways involved in these reactions include the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring.

Comparison with Similar Compounds

1-Chloro-3-(1-chloropropan-2-yl)benzene can be compared with other similar compounds such as:

    1-Chloro-3-isopropylbenzene: This compound has a similar structure but with an isopropyl group instead of a 1-chloropropan-2-yl group. The presence of the chlorine atom in this compound makes it more reactive in certain chemical reactions.

    Benzene, (3-chloro-1-propenyl)-: This compound has a propenyl group instead of a propan-2-yl group. The different alkyl groups can lead to variations in reactivity and applications.

Properties

Molecular Formula

C9H10Cl2

Molecular Weight

189.08 g/mol

IUPAC Name

1-chloro-3-(1-chloropropan-2-yl)benzene

InChI

InChI=1S/C9H10Cl2/c1-7(6-10)8-3-2-4-9(11)5-8/h2-5,7H,6H2,1H3

InChI Key

MMNGNZSJGPWTKB-UHFFFAOYSA-N

Canonical SMILES

CC(CCl)C1=CC(=CC=C1)Cl

Origin of Product

United States

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